N-cyclopropylazocane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylazocane-1-carboxamide: is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropyl group attached to an azocane ring, which is further connected to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylazocane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of cyclopropylamine with azocane-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. Solvent selection and purification steps are also crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylazocane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropyl group, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted amides with various alkyl or acyl groups.
Scientific Research Applications
N-cyclopropylazocane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules. It may exhibit activity against certain diseases or conditions.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclopropylazocane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-cyclopropylazocane-1-carboxamide: can be compared with other carboxamide derivatives such as N-phenylazocane-1-carboxamide and N-cyclopropylpiperidine-1-carboxamide.
Uniqueness:
- The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other carboxamide derivatives and potentially more effective in certain applications .
Properties
IUPAC Name |
N-cyclopropylazocane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-10-6-7-10)13-8-4-2-1-3-5-9-13/h10H,1-9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJBUGMSLPXNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.